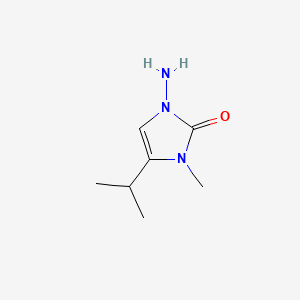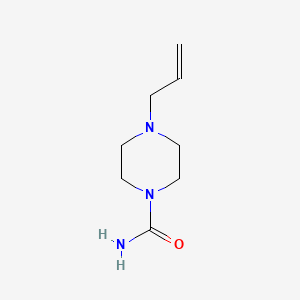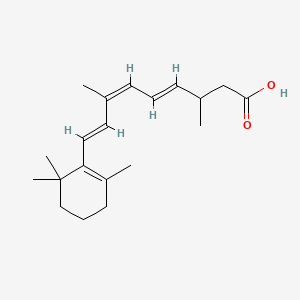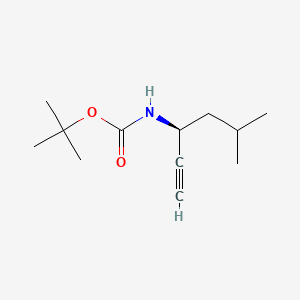
4-Hydroxy Trimethoprim-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Trimethoprim-13C3 is a derivative of Trimethoprim-13C3 . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .
Molecular Structure Analysis
The molecular formula of this compound is C11(13C)3H18N4O3 . It has a molecular weight of 293.30 .Chemical Reactions Analysis
Trimethoprim and its metabolites are thought to modify endogenous proteins, which may be a cause of idiosyncratic adverse drug reactions (IADRs) .Aplicaciones Científicas De Investigación
Antibacterial Properties and Metabolism
Research indicates that lipophilic analogues of trimethoprim, including those with 3,5-dialkyl-4-hydroxy substituents, show increased in vitro activity against bacteria like Neisseria gonorrhoeae. A study by Roth et al. (1988) on these analogues revealed their potential as antigonococcal agents, with a focus on their metabolism and pharmacokinetics in animal models (Roth et al., 1988).
Degradation and Transformation Products
Bergh et al. (1989) explored the degradation of trimethoprim under various conditions, finding that it undergoes catalyzed hydrolysis or oxidation to produce various products. The study emphasizes the importance of understanding the chemical stability and transformation pathways of trimethoprim and its derivatives (Bergh et al., 1989).
Enhancing Antibiotic Resistance
Manna et al. (2021) conducted a study showing that a trimethoprim derivative, 4’-desmethyltrimethoprim, inhibits both the target enzyme and its resistant variant. This research provides insights into how the modification of trimethoprim derivatives can play a role in addressing antibiotic resistance (Manna et al., 2021).
Analytical Methods and Detection
A study by Hruska and Frye (2004) developed an analytical method for determining trimethoprim in human plasma. Such methods are crucial for understanding the pharmacokinetics and metabolism of trimethoprim and its derivatives in clinical settings (Hruska & Frye, 2004).
Synthesis and Activity of Derivatives
Rashid et al. (2016) designed and synthesized novel trimethoprim derivatives to evaluate their antibacterial potential. Their work contributes to understanding the structure-activity relationship in trimethoprim analogs (Rashid et al., 2016).
Environmental Impact and Treatment
Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim in water treatment processes. This research is vital for assessing the environmental impact of trimethoprim and its derivatives, as well as their removal from wastewater (Dodd & Huang, 2007).
Cellular Metabolism Effects
Kwon et al. (2008) explored the impact of trimethoprim on cellular metabolism in Escherichia coli. Their findings reveal complex interactions within the metabolic network, shedding light on the broader effects of trimethoprim and related compounds (Kwon et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
1391053-67-0 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
309.299 |
Nombre IUPAC |
2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |
Clave InChI |
FYJKTYLNKCUCLP-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
Sinónimos |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
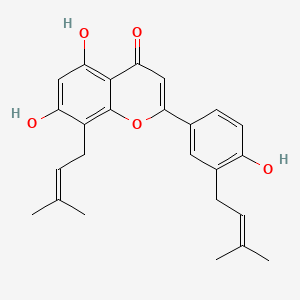

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)

